Product packaging for 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone(Cat. No.:CAS No. 78109-26-9)

1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone

Cat. No.: B2410308
CAS No.: 78109-26-9
M. Wt: 161.164
InChI Key: HBDVLCJBSKMBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone (CAS 78109-26-9) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C 8 H 7 N 3 O and a molecular weight of 161.16 g/mol . This chemical serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research, particularly for constructing imidazo[1,2-a]pyrazine scaffolds . These scaffolds are recognized as privileged structures in the development of novel therapeutic agents due to their broad bioactivity. The primary research value of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules. Recent scientific literature highlights its application in efficient, iodine-catalyzed multicomponent reactions to generate libraries of imidazo[1,2-a]pyrazine derivatives . These derivatives are of significant interest for in vitro anticancer activity screening against various cell lines, such as HepG2, MCF-7, and A375 . The imidazo[1,2-a]pyrazine core is also found in compounds investigated for their potential as inhibitors of various kinases and viral proteases, positioning this ethanone derivative as a versatile precursor in early-stage drug development . Researchers should note that the compound has a predicted density of 1.333 g/cm 3 and a melting point reported between 160-161.5 °C . For optimal stability, it is recommended to be stored sealed in a dry environment at 2-8°C . Please handle with care; safety information indicates it may cause skin and eye irritation (GHS Hazard Statements H315, H319) and is harmful if swallowed (H302) . This product is intended for Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B2410308 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 78109-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-imidazo[1,2-a]pyrazin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDVLCJBSKMBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Imidazo 1,2 a Pyrazin 3 Yl Ethanone and Its Derivatives

Classical and Contemporary Approaches to Imidazo[1,2-a]pyrazine (B1224502) Core Synthesis

The construction of the fused imidazo[1,2-a]pyrazine ring system can be achieved through various synthetic routes, ranging from classical condensation reactions to more modern multicomponent strategies that offer efficiency and diversity.

Condensation Reactions involving 2-Aminopyrazines

The traditional and most fundamental method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound. ucl.ac.uknih.gov This reaction, often referred to as a Tschitschibabin-type reaction, proceeds through a well-established mechanism.

The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 2-aminopyrazine on the electrophilic carbon of the α-halocarbonyl compound, leading to the displacement of the halide and the formation of a quaternary ammonium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting cyclic hemiaminal yields the aromatic imidazo[1,2-a]pyrazine ring system. ucl.ac.uk This method is versatile and has been widely used for the preparation of a variety of substituted imidazo[1,2-a]pyrazines. nih.gov

Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyrazine Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their high atom economy, operational simplicity, and ability to generate complex molecules in a single step. Several MCRs have been developed for the efficient synthesis of the imidazo[1,2-a]pyrazine scaffold.

A prominent MCR for the synthesis of imidazo[1,2-a]pyrazine derivatives is the one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide. nih.gov This reaction, known as the Groebke–Blackburn–Bienaymé (GBB) reaction, is highly efficient for creating 3-aminoimidazo[1,2-a]pyrazine derivatives. mdpi.com The reaction mechanism typically begins with the condensation of the 2-aminopyrazine and the aldehyde to form an imine intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by tautomerization to yield the final aromatic product. Various catalysts, including Lewis acids like iodine, can be employed to facilitate this transformation, often allowing the reaction to proceed under mild conditions, such as at room temperature. nih.gov

Table 1: Examples of Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives This table is interactive. Users can sort and filter the data.

2-Aminopyrazine Derivative Aldehyde Isocyanide Catalyst Product Reference
2-Aminopyrazine Aryl aldehydes tert-Butyl isocyanide Iodine 2-Aryl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine derivatives nih.gov
2-Aminopyrazine Aryl aldehydes Cyclohexyl isocyanide Iodine 2-Aryl-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine derivatives nih.gov
2-Aminopyrazine Various aldehydes Various isonitriles Sc(OTf)₃ 3-Aminoimidazo[1,2-a]pyrazine derivatives General GBB Reaction
Ugi-Type Reactions in Imidazo[1,2-a]pyrazine Synthesis

The Groebke–Blackburn–Bienaymé reaction is considered a variant of the Ugi reaction. nih.gov In the context of imidazo[1,2-a]pyrazine synthesis, this Ugi-type, three-component reaction provides a streamlined route to 3-substituted derivatives. The key sequence involves the in situ formation of an iminium ion from the 2-aminopyrazine and an aldehyde. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium intermediate. A subsequent intramolecular nucleophilic attack by the endocyclic nitrogen atom of the pyrazine (B50134) ring onto the nitrilium carbon leads to a 5-membered ring closure. The final step is a rearomatization to form the stable imidazo[1,2-a]pyrazine system. This methodology is valued for its efficiency and the ability to introduce diversity at the 2- and 3-positions of the heterocyclic core. nih.gov

Targeted Synthesis of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone

The most direct and classical synthetic route to the specific compound this compound applies the condensation principle described in section 2.1.1. This targeted synthesis requires the reaction of 2-aminopyrazine with an α-halocarbonyl compound that can introduce the acetyl group at the 3-position of the resulting heterocyclic system.

The logical choice for the carbonyl-containing reactant is an α-halo derivative of 2,4-pentanedione. The reaction involves the initial formation of the imidazole (B134444) ring, followed by the establishment of the acetyl substituent at the C3 position.

Specific Reaction Conditions and Reagents

The synthesis of this compound is achieved through the cyclocondensation of 2-aminopyrazine with 3-halo-2,4-pentanedione.

Reagents:

2-Aminopyrazine: The foundational amine component.

3-Bromo-2,4-pentanedione or 3-Chloro-2,4-pentanedione: The α-haloketone that serves as the source for the remaining atoms of the imidazole ring and the C3-acetyl group.

Reaction Conditions: The reaction is typically carried out by heating the reactants in a suitable solvent. Common solvents for such condensations include ethanol or acetone. The mixture is heated under reflux for a period sufficient to ensure the completion of the reaction, which can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard laboratory procedures like filtration, recrystallization, or column chromatography. This method provides a reliable and straightforward pathway to the desired 3-acetylated imidazo[1,2-a]pyrazine. nih.gov

Derivatization Strategies for Imidazo[1,2-a]pyrazine Systems

The imidazo[1,2-a]pyrazine core is susceptible to electrophilic substitution, which is a key strategy for its functionalization. The regioselectivity of these reactions is a critical aspect, with substitution patterns being influenced by the electronic properties of the heterocyclic system. The pyrazine ring, similar to pyridine, is generally deactivated towards electrophilic aromatic substitution. stackexchange.comechemi.com Consequently, electrophilic attack preferentially occurs on the electron-rich five-membered imidazole ring.

Specifically, electrophilic bromination of the imidazo[1,2-a]pyrazine scaffold occurs selectively at the C-3 position. researchgate.net This regioselectivity can be rationalized by examining the stability of the intermediate carbocations (Wheland intermediates). stackexchange.comechemi.com Attack at the C-3 position results in an intermediate where the aromaticity of the six-membered pyrazine ring is maintained, and all atoms have complete octets. stackexchange.comechemi.com In contrast, attack at the C-2 position leads to a less stable intermediate with a non-aromatic resonance structure and charge separation. stackexchange.comechemi.com Therefore, the C-3 substituted product is kinetically and thermodynamically favored. This selective halogenation is a valuable tool, as the introduced bromine atom can then be used for further modifications, for instance, in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the functionalization of the imidazo[1,2-a]pyrazine skeleton. nih.govrsc.org These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

An efficient one-pot, palladium-catalyzed sequential Suzuki cross-coupling and direct C-H functionalization has been developed for the selective modification of imidazo[1,2-a]pyrazines at the C-3 and C-6 positions. nih.gov This methodology allows for the synthesis of diversely substituted derivatives, which are of significant interest for biological evaluation. nih.gov The Suzuki coupling has been successfully applied to various halogenated pyrazines, including chloropyrazines and bromopyrazines, demonstrating its broad applicability. rsc.org The reaction conditions, such as the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups. researchgate.net The development of these coupling methods has significantly expanded the accessible chemical space for imidazo[1,2-a]pyrazine derivatives. rsc.org

The following table provides examples of Suzuki coupling reactions on related heterocyclic systems, demonstrating the versatility of this method.

Halogenated SubstrateCoupling PartnerCatalystProduct
3-Iodoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄3-Arylimidazo[1,2-a]pyridine
5-Halo-2-(methylthio)pyrazineArylboronic acidPd(dppf)Cl₂5-Aryl-2-(methylthio)pyrazine
6-Bromopyrazine derivativeBiphenyl boronic acidPd(dppf)Cl₂6-Biphenylpyrazine derivative

This table showcases the application of Suzuki coupling for the arylation of various nitrogen-containing heterocyclic cores, highlighting the reaction's utility in creating complex molecules. rsc.orgresearchgate.net

The introduction of chirality into imidazo[1,2-a]pyrazine derivatives is a significant area of research, as stereochemistry often plays a crucial role in the biological activity of molecules. One advanced approach to achieve this is through asymmetric multicomponent reactions (AMCRs).

While research specifically on this compound is limited in this context, studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold provide valuable insights. A highly modular and efficient method for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been developed using a chiral phosphoric acid-catalyzed Groebke-Blackburn-Bienaymé (GBB) reaction. nih.gov This three-component reaction involves 6-aryl-2-aminopyridines, aldehydes, and isocyanides, yielding a diverse range of atropisomers with high yields and enantioselectivities. nih.gov The success of this stereoselective transformation relies on the chiral catalyst's ability to control the spatial arrangement of the reactants during the key bond-forming steps. nih.gov The principles of this asymmetric catalysis could potentially be adapted for the synthesis of chiral imidazo[1,2-a]pyrazine derivatives, opening avenues for the development of new enantiomerically pure compounds.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of environmentally friendly and efficient processes. In the context of synthesizing imidazo[1,2-a]pyrazine derivatives, several advanced techniques and green chemistry principles have been applied.

Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product, minimizing waste. researchgate.net The use of green solvents is another key aspect. Studies have demonstrated the successful synthesis of imidazo[1,2-a]pyrazines in eucalyptol, a bio-based and sustainable solvent. researchgate.net Furthermore, the use of iodine as a catalyst represents a greener alternative to heavy metal catalysts, as it is inexpensive, readily available, and has a benign environmental profile. nih.gov

Ultrasound-assisted synthesis is another advanced technique that aligns with green chemistry principles. This method has been used for the C-H functionalization of ketones in the synthesis of related imidazo[1,2-a]pyridines. organic-chemistry.org The reaction takes place in water, avoiding the use of volatile organic solvents, and often proceeds under mild conditions without the need for a metal catalyst. organic-chemistry.org These green and advanced synthetic approaches offer significant advantages in terms of reduced environmental impact, cost-effectiveness, and operational simplicity for the production of this compound and its derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 1 Imidazo 1,2 a Pyrazin 3 Yl Ethanone Analogs

Principles of SAR in Imidazo[1,2-a]pyrazine (B1224502) Medicinal Chemistry

The medicinal chemistry of imidazo[1,2-a]pyrazines is centered on the principle that modifications to the scaffold's substituents can profoundly influence the compound's interaction with biological targets. The nitrogen-bridged fused heterocyclic nature of imidazo[1,2-a]pyrazines makes them structurally analogous to deazapurines, allowing them to interact with a diverse range of biological targets. The SAR principles for this class of compounds involve a systematic investigation of how different functional groups at various positions on the bicyclic ring system affect their pharmacological profile.

Key aspects of SAR in this context include:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, influencing its ability to form hydrogen bonds, engage in pi-stacking interactions, or participate in other non-covalent interactions with target proteins.

Steric Factors : The size and shape of substituents can dictate the compound's ability to fit into the binding pocket of a biological target. Bulky groups may enhance binding through increased van der Waals interactions but can also lead to steric hindrance that prevents optimal binding.

A comprehensive understanding of these principles allows for the rational design of novel imidazo[1,2-a]pyrazine derivatives with improved efficacy and selectivity.

Positional and Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-a]pyrazine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. Researchers have extensively studied the effects of modifications at various positions to optimize the therapeutic potential of these compounds.

The 2- and 3-positions of the imidazo[1,2-a]pyrazine ring are key sites for chemical modification that significantly influence the biological activity of the resulting analogs. A flexible synthetic route has been developed to produce both 2- and 3-aryl substituted regioisomers, allowing for a thorough investigation of their SAR. nih.govresearchgate.net

For instance, in the development of inhibitors for the bacterial type IV secretion system, both 2- and 3-substituted imidazo[1,2-a]pyrazines have been explored. nih.gov The regiochemistry of these substitutions is critical and can be confirmed using 2D NMR techniques. nih.gov Studies on antioxidant activity have shown that introducing various substituents at the C2 and C3 positions can modulate the free radical scavenging properties of these compounds. For example, the presence of both aromatic and aliphatic substituents at the C2 position has been found to result in good antioxidant activity. Furthermore, the introduction of a bromine atom at the C3 position has been shown to have significance for good antioxidant activity.

The following table summarizes the observed effects of substitutions at the 2- and 3-positions on the biological activity of imidazo[1,2-a]pyrazine analogs.

PositionSubstituent TypeObserved Biological ActivityReference
2 Aryl, AliphaticGood antioxidant activity
2 ArylInhibition of bacterial type IV secretion system nih.gov
3 ArylInhibition of bacterial type IV secretion system nih.gov
3 BromineSignificant for good antioxidant activity

These findings highlight the importance of targeted modifications at the 2- and 3-positions for the development of imidazo[1,2-a]pyrazine-based therapeutic agents.

Substitutions at the 6- and 8-positions of the pyrazine (B50134) ring within the imidazo[1,2-a]pyrazine scaffold also play a pivotal role in determining the biological profile of these compounds. nih.gov For example, in the context of inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, substitution at the 6-position has been investigated. nih.gov

Furthermore, the introduction of an amino group at the C8 position has been found to be necessary for good antioxidant properties. A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed and shown to be inhibitors of HP0525, indicating their potential as antibacterial agents. nih.gov The complete removal of an arylsulfonamide group at the 8-position resulted in a complete loss of activity, further emphasizing the importance of this region for binding to the active site. nih.gov

The table below outlines the influence of substituents at the 6- and 8-positions on the biological activity of imidazo[1,2-a]pyrazine analogs.

PositionSubstituent TypeObserved Biological ActivityReference
6 VariedModulates inhibitory activity against bacterial type IV secretion system nih.gov
8 Amino groupNecessary for good antioxidant activity; Inhibition of bacterial type IV secretion system nih.gov
8 ArylsulfonamideImportant for binding to the active site of HP0525 nih.gov

These studies underscore the critical role of substitutions at the 6- and 8-positions in modulating the biological activity of imidazo[1,2-a]pyrazine derivatives.

Conformational Dynamics and Their Relevance to SAR

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. In the case of substituted imidazo[1,2-a]pyrazines, the presence of different rotameric conformations has been identified and characterized through experimental techniques like NMR, FTIR, and absorption spectroscopy, as well as through quantum chemical calculations. rsc.org

These different conformations can be stabilized by intramolecular hydrogen bonds, such as O-H⋯N and Ar-H⋯N interactions. rsc.org The relative population of these conformations is influenced by the strength of these hydrogen bonds. rsc.org Understanding the conformational dynamics of these molecules is essential for SAR because the biologically active conformation that binds to the target receptor may not be the lowest energy conformation in solution. Therefore, designing molecules that can readily adopt the bioactive conformation is a key strategy in drug discovery.

Computational Chemistry Approaches in SAR Elucidation (e.g., Docking Studies)

Computational chemistry has become an indispensable tool in the elucidation of SAR for imidazo[1,2-a]pyrazine analogs. Techniques such as molecular docking and molecular dynamics simulations provide valuable insights into the binding modes of these compounds with their biological targets. espublisher.com

For instance, in the study of imidazo[1,2-a]pyrazine derivatives as antimicrobial agents, molecular docking has been used to identify Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely molecular target. espublisher.com The docking studies revealed a binding energy of -6.9 kcal/mol for a promising compound, with hydrophobic interactions, van der Waals forces, and hydrogen bonding playing significant roles in the interaction mechanism. espublisher.com

Similarly, docking studies of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents targeting MMP-9 showed that the hydrazide and imidazo[1,2-a]pyrazine moieties are key pharmacophoric features that interact with the zinc ion in the active site. tandfonline.com These computational findings help to rationalize the observed SAR and guide the design of new analogs with enhanced potency and selectivity. The use of quantitative structure-activity relationship (QSAR) modeling further aids in predicting the biological activity of novel compounds based on their structural features. espublisher.com

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Mechanisms of Action for Imidazo[1,2-a]pyrazine (B1224502) Compounds

Imidazo[1,2-a]pyrazine compounds exert their biological effects through diverse and specific molecular interactions. A significant body of research has been dedicated to understanding these mechanisms, revealing that their efficacy often stems from their ability to act as competitive inhibitors at the ATP-binding sites of various enzymes. For instance, in the context of antibacterial research, certain imidazo[1,2-a]pyrazines have been identified as potential ATP mimics that inhibit the Helicobacter pylori VirB11 ATPase. This inhibition is crucial as it disrupts the bacterial type IV secretion system, a key component in the translocation of toxic molecules and the spread of antibiotic resistance. nih.govacs.org

In the realm of cancer therapy, the mechanism of action for many imidazo[1,2-a]pyrazine derivatives involves the potent and often selective inhibition of protein kinases. researchgate.netnih.govnih.gov These compounds can interfere with signaling pathways that are frequently deregulated in cancer, such as those involving phosphoinositide 3-kinases (PI3Ks) and receptor tyrosine kinases like c-Met and DDR1. researchgate.netnih.govnih.gov The interaction is often characterized by the formation of critical hydrogen bonds between the imidazo[1,2-a]pyrazine scaffold and key amino acid residues within the kinase domain, such as the hinge region. researchgate.net

Furthermore, the versatility of the imidazo[1,2-a]pyrazine core allows for its application in modulating receptor function. Certain derivatives have been developed as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with transmembrane AMPAR regulatory proteins (TARPs). nih.gov This modulation of ionotropic glutamate (B1630785) receptors highlights another facet of the molecular mechanisms through which this class of compounds can influence cellular function, particularly in the central nervous system.

Enzyme Inhibition Studies

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases.

Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as inhibitors of several kinase families.

ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP. A novel imidazo[1,2-a]pyrazine derivative, compound 7 , has been identified as a highly potent and selective ENPP1 inhibitor. This compound demonstrated significant inhibitory activity against ENPP1 while showing weak inhibition against ENPP2 and ENPP3. Mechanistically, the inhibition of ENPP1 by this compound leads to an enhanced mRNA expression of downstream target genes of the cGAMP-induced STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov

IKK-beta Inhibition: While direct inhibition of IKK-beta by imidazo[1,2-a]pyrazines is a subject of ongoing research, a closely related scaffold, imidazo[1,2-a]thieno[3,2-e]pyrazine, has yielded a potent series of selective IKK-beta inhibitors. nih.gov

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors. nih.govucl.ac.uk For instance, tricyclic imidazo[1,2-a]pyrazine derivatives have been synthesized, leading to the identification of molecules with selectivity for PI3Kα/δ isoforms. ucl.ac.uk One notable compound, 42 , exhibited excellent dual inhibitory activity against PI3Kα and mTOR, with IC50 values of 0.06 nM and 3.12 nM, respectively. nih.gov

c-Met Inhibition: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase whose aberrant activation is implicated in cancer progression. Imidazo[1,2-a]pyridine (B132010) and related heterocyclic compounds have been developed as selective c-Met inhibitors. nih.govrsc.org Compound 31 , an imidazo[1,2-a]pyridine derivative, potently inhibited c-Met kinase activity with an IC50 value of 12.8 nmol/L and demonstrated high selectivity over a panel of other tyrosine kinases. nih.gov This compound was shown to dose-dependently inhibit the phosphorylation of c-Met and its downstream signaling proteins Akt and ERK. nih.gov

DDR1 Inhibition: Discoidin domain receptor 1 (DDR1) is another receptor tyrosine kinase that has emerged as a therapeutic target in cancer. A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides have been identified as novel and selective DDR1 inhibitors. researchgate.net The lead compound from this series, 8v , potently inhibited DDR1 with an IC50 of 23.8 nM and exhibited excellent selectivity against DDR2 and other kinases. researchgate.net Docking studies revealed that the imidazo[1,2-a]pyrazine moiety forms a crucial hydrogen bond with Met704 in the hinge region of the DDR1 kinase domain. researchgate.net

Target KinaseCompoundIC50Mechanism of Action
ENPP1Compound 75.70 nM or 9.68 nMEnhances mRNA expression of cGAMP-induced STING pathway downstream target genes. nih.gov
PI3KαCompound 420.06 nMDual inhibitor of PI3K and mTOR. nih.gov
mTORCompound 423.12 nMDual inhibitor of PI3K and mTOR. nih.gov
c-MetCompound 3112.8 nmol/LInhibits phosphorylation of c-Met and downstream Akt and ERK signaling. nih.gov
DDR1Compound 8v23.8 nMForms a key hydrogen bond with Met704 in the DDR1 hinge region. researchgate.net

Imidazo[1,2-a]pyrazine compounds have been identified as inhibitors of the Helicobacter pylori VirB11 ATPase, HP0525. acs.orgmdpi.com These compounds are thought to act as ATP mimics, competitively inhibiting the enzyme. nih.gov An in vitro screening identified a lead compound with an IC50 of 7 µM, and studies confirmed its competitive inhibition of ATP. nih.gov Bivalent inhibitors have also been designed, incorporating the imidazo[1,2-a]pyrazine moiety to target the ATP binding site and a peptide sequence to disrupt the hexameric formation of the VirB11 ATPase. acs.org

Target ATPaseCompound TypeIC50Mechanism of Action
VirB11 ATPase (HP0525)Imidazo[1,2-a]pyrazine derivative7 µMCompetitive inhibitor of ATP, acting as an ATP mimic. nih.gov

Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). The mechanism of inhibition involves interference with PDE10A-mediated cAMP hydrolysis. X-ray crystallography of PDE10A in complex with one of these inhibitors revealed unique interactions within the binding site.

A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have been designed and synthesized as acetylcholinesterase (AChE) inhibitors. One of the most potent compounds, 14r , exhibited an IC50 value of 0.47 µM for AChE. Molecular docking and enzyme kinetic studies suggest that this compound binds to both the catalytic active site and the peripheral anionic site of AChE, indicating a mixed inhibition pattern.

Target EnzymeCompoundIC50Mechanism of Action
Acetylcholinesterase (AChE)Compound 14r0.47 µMBinds to both the catalytic active site and peripheral anionic site (mixed inhibition).

Receptor Modulation (e.g., G protein-coupled receptors, AMPARs)

G protein-coupled receptors: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) derivative BIM-46174 and its dimeric form are among the few cell-permeable compounds known to preferentially silence Gαq proteins. More recently, imidazo[1,2-a]pyrazin-8-one derivatives have been identified as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, a class C GPCR.

AMPARs: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. An initial hit from a high-throughput screen, imidazopyrazine 5 , was found to be a promising γ-8 selective modulator. Further optimization of this scaffold led to the development of sub-nanomolar, brain-penetrant leads. Additionally, spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one derivatives have been identified as mixed antagonists of AMPA and NMDA glycine-site receptors.

Target ReceptorCompound TypeModulationMechanism of Action
Gαq proteins5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineSilencingPreferentially silences Gαq proteins.
mGlu2 receptorImidazo[1,2-a]pyrazin-8-onePositive Allosteric ModulationActs as a positive allosteric modulator.
AMPARs (with TARP γ-8)Imidazo[1,2-a]pyrazineNegative ModulationActs as a selective negative modulator.
AMPA and NMDA glycine-site receptorsSpiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-oneAntagonismActs as a mixed antagonist.

Interaction with Biological Targets and Signaling Pathways

The imidazo[1,2-a]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various compounds investigated for therapeutic effects. These effects are often traced back to their interaction with crucial signaling pathways that regulate cellular functions.

cGAS-STING Pathway Modulation

There is currently no specific information available in the reviewed literature detailing the direct modulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone.

However, broader research into the imidazo[1,2-a]pyrazine class of compounds has identified derivatives that can indirectly influence this pathway. For instance, certain imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). acs.orgnih.gov ENPP1 is a negative regulator of the cGAS-STING pathway, as it hydrolyzes the signaling molecule 2'3'-cGAMP. acs.orgnih.gov By inhibiting ENPP1, these compounds can enhance the immune response mediated by STING. acs.orgnih.gov One such study identified a specific derivative, compound 7, which demonstrated significant ENPP1 inhibition and was shown to increase the expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov

PI3K/Akt Pathway Modulation

Direct studies specifying the interaction between this compound and the PI3K/Akt pathway have not been identified in the current body of literature.

Nonetheless, the PI3K/Akt/mTOR pathway is a well-established target for other compounds featuring the imidazo[1,2-a]pyrazine core. This signaling cascade is vital for regulating cell growth, proliferation, and survival, and its frequent activation in various cancers makes it a prime target for drug discovery. nih.govdrugbank.com Research has led to the synthesis of imidazo[1,2-a]pyrazine derivatives that act as potent dual inhibitors of PI3K and mTOR. nih.govdrugbank.com For example, a synthesized derivative, referred to as compound 42, showed exceptional inhibitory activity against PI3Kα and mTOR. nih.govdrugbank.com The inhibitory effects of imidazo[1,2-a]pyrazines against PI3K have garnered significant attention in the development of anticancer agents. nih.gov

Role in Cellular Processes (e.g., differentiation, adhesion, proliferation, survival)

While specific data on the role of this compound in cellular processes such as differentiation, adhesion, proliferation, and survival are not detailed in available research, the broader class of imidazo[1,2-a]pyrazine derivatives has demonstrated significant effects, particularly on cell proliferation and survival.

Several studies have designed and synthesized novel imidazo[1,2-a]pyrazine derivatives that exhibit potent anti-proliferative activities against various cancer cell lines. nih.govnih.gov One such derivative, TB-25, was found to strongly inhibit the proliferation of HCT-116 colon cancer cells by effectively inhibiting tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis, or programmed cell death. nih.gov Furthermore, TB-25 was also shown to suppress the migration of HCT-116 cells. nih.gov The anticancer activities of various imidazo[1,2-a]pyrazine derivatives have been evaluated against a range of cancer cells, with some compounds showing promising results. nih.gov A related compound, 1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone, is noted to have potential biological activities, with the broader imidazopyrazine class being studied for anticancer properties, though specific data remains limited. ontosight.ai

The table below summarizes findings for the broader class of imidazo[1,2-a]pyrazine derivatives.

Pathway/ProcessActivity of Imidazo[1,2-a]pyrazine DerivativesExample Compound (if specified)Reference
cGAS-STING Pathway Indirect activation via inhibition of ENPP1, a negative regulator.Compound 7 acs.orgnih.gov
PI3K/Akt Pathway Potent dual inhibition of PI3K/mTOR.Compound 42 nih.govdrugbank.com
Cellular Proliferation Potent anti-proliferative activity against various cancer cell lines.TB-25 nih.gov
Cell Cycle Induction of G2/M phase cell cycle arrest.TB-25 nih.gov
Apoptosis Induction of apoptosis in cancer cells.TB-25 nih.gov
Cell Migration Suppression of cancer cell migration.TB-25 nih.gov

It is crucial to reiterate that these findings pertain to derivatives within the imidazo[1,2-a]pyrazine family and cannot be directly extrapolated to this compound without specific experimental validation. Future research is needed to elucidate the precise mechanistic actions of this particular compound.

Pharmacological and Therapeutic Research Applications

Anticancer Activities of Imidazo[1,2-a]pyrazine (B1224502) Derivatives

Derivatives of the imidazo[1,2-a]pyrazine ring system have emerged as a significant class of compounds with potent anticancer properties. researchgate.netresearchgate.net Researchers have designed and synthesized numerous analogues, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms of action. researchgate.netnih.govmdpi.com These compounds interfere with key molecular pathways involved in cell division and proliferation, positioning them as hopeful candidates for novel cancer therapies. researchgate.net

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. Certain imidazo[1,2-a]pyrazine derivatives have shown the ability to interfere with these processes. For instance, a derivative known as TB-25, identified as a potent tubulin polymerization inhibitor, was found to suppress the migration of HCT-116 colon cancer cells in a concentration-dependent manner. nih.gov Another study focused on uveal melanoma (UM), an aggressive malignancy often driven by mutations in the Gαq/11 signaling pathway. A series of imidazo[1,2-a]pyrazine derivatives were developed as Gαq/11 inhibitors, with a compound named GQ352 shown to inhibit UM tumorigenesis by suppressing downstream signaling pathways. researchgate.net

A groundbreaking area of research involves the use of imidazo[1,2-a]pyrazine derivatives to enhance cancer immunotherapy. One study identified an imidazo[1,2-a]pyrazine derivative, referred to as compound 7 , as a highly potent and selective inhibitor of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune response to cancer. acs.orgnih.gov By inhibiting ENPP1, compound 7 was shown to enhance the expression of genes downstream of the STING pathway. acs.orgnih.gov In preclinical in vivo models, combining compound 7 with an anti-PD-1 antibody, a standard immunotherapy agent, resulted in a tumor growth inhibition rate of 77.7% and improved survival, demonstrating a synergistic effect and highlighting the potential of these compounds to stimulate a more robust anti-tumor immune response. acs.orgnih.govmedchemexpress.cn

The antiproliferative activity of imidazo[1,2-a]pyrazine derivatives has been evaluated against a wide panel of human cancer cell lines, with many compounds exhibiting potent, low-concentration inhibitory effects. researchgate.net For example, a series of these derivatives displayed significant anti-proliferative activities, with IC₅₀ values ranging from micromolar to nanomolar concentrations against cell lines such as HepG-2 (liver cancer), HCT-116 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). researchgate.netnih.gov

In other research, diarylamide and diarylurea derivatives incorporating the imidazo[1,2-a]pyrazine scaffold were synthesized and tested against the A375P human melanoma cell line, with several compounds demonstrating exceptionally high potency, with IC₅₀ values below 0.06 μM. nih.gov Furthermore, novel derivatives have been evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. One such derivative showed potent CDK9 inhibitory activity and cytotoxicity against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukaemia (K652) cell lines. mdpi.com Conversely, some synthesized derivatives did not exhibit significant cancer cell growth inhibition against HeLa (cervical cancer) and MCF7 cell lines at the tested concentrations, indicating that specific structural features are crucial for anticancer activity.

Compound/Derivative SeriesCancer Cell LineCell Line TypeReported Activity (IC₅₀)Reference
TB-25HCT-116Colorectal Carcinoma23 nM researchgate.netnih.gov
15d, 17e, 18c, 18h, 18iA375PMelanoma< 0.06 μM nih.gov
3cMCF7Breast AdenocarcinomaIC₅₀ range 0.16–0.8 µM (as CDK9 inhibitor) mdpi.com
3cHCT116Colorectal CarcinomaIC₅₀ range 0.16–0.8 µM (as CDK9 inhibitor) mdpi.com
3cK652Chronic Myelogenous LeukaemiaIC₅₀ range 0.16–0.8 µM (as CDK9 inhibitor) mdpi.com
(Imidazo[1,2-a]pyrazin-6-yl)ureasNSCLC-N6-L16Non-small Cell Lung CancerCytostatic activity, induced TP53 gene overexpression iiarjournals.org

Antimicrobial and Antibacterial Potential

In addition to their anticancer properties, imidazo[1,2-a]pyrazine derivatives have been explored for their potential as antimicrobial agents. The rise of antibiotic resistance has spurred the search for novel chemical scaffolds that can combat pathogenic microorganisms. mdpi.com Several studies have reported the synthesis of imidazo[1,2-a]pyrazine derivatives and their subsequent screening against various bacterial and fungal strains, revealing moderate to high activity in some cases. google.com For instance, certain derivatives exhibited pronounced antibacterial activity against Staphylococcus aureus and notable antifungal activity against Candida albicans and Aspergillus niger.

CompoundMicroorganismTypeActivity (Zone of Inhibition)Reference
4a, 4f, 5g, 6b, 6cStaphylococcus aureusGram-positive BacteriaPromising activity (21-24 mm)
4a, 6cEscherichia coliGram-negative BacteriaExcellent zone of inhibition at 50 μg/mL
5h, 6b, 4f, 6cCandida albicansFungusExcellent zone of inhibition at 50 μg/mL
5h, 6b, 4f, 6cAspergillus nigerFungusExcellent zone of inhibition at 50 μg/mL

A novel strategy in developing antibacterial agents is to target bacterial virulence factors rather than essential growth processes, which may slow the development of resistance. nih.gov The Type IV Secretion System (T4SS) is a critical virulence factor for several important Gram-negative pathogens, including Helicobacter pylori, which uses it to inject toxic proteins into host cells. nih.govresearchgate.net A series of 8-amino imidazo[1,2-a]pyrazine derivatives has been specifically developed as inhibitors of the VirB11 ATPase HP0525, an essential component of the T4SS. nih.govnewcastle.edu.au These compounds represent a promising class of potential antibacterial agents that function by disarming the bacteria's pathogenic machinery. nih.govresearchgate.net

Anticonvulsant Properties

Research into the neurological applications of imidazo[1,2-a]pyrazine derivatives has identified their potential as anticonvulsant agents. This activity is often linked to the modulation of neurotransmitter receptors in the central nervous system. Specifically, imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov Since over-activation of AMPARs is implicated in seizure generation, their modulation is a key therapeutic strategy. The discovery of an imidazopyrazine hit from a high-throughput screen led to the optimization of a series of potent and selective leads, suggesting that this chemical class could provide a new avenue for the development of treatments for conditions like epilepsy. nih.gov This is particularly relevant as non-selective AMPAR antagonists can be associated with motor impairment side effects. nih.gov

Neurological and Psychiatric Disorder Research (e.g., Alzheimer's Disease)

The potential of imidazo[1,2-a]pyrazine and related derivatives in the context of neurological and psychiatric disorders is an emerging area of investigation. A significant focus of this research has been on neurodegenerative diseases, particularly Alzheimer's disease. The pathology of Alzheimer's is complex, involving the aggregation of amyloid-beta (Aβ) plaques, the formation of neurofibrillary tangles, and neuroinflammation.

Research into compounds structurally related to 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone has explored their ability to modulate these pathological processes. For instance, a series of substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones were synthesized and evaluated for their potential in treating Alzheimer's disease. One compound from this series demonstrated promising acute and chronic anti-inflammatory activity and showed positive effects in an aluminum chloride-induced animal model of Alzheimer's disease. The treated subjects exhibited improved memory performance, as well as antioxidant and neuroprotective effects.

Furthermore, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been investigated for their ability to ameliorate amyloid aggregates in the brains of transgenic mice with Alzheimer's. These studies focus on the inhibition of Aβ aggregation and the dissociation of pre-formed amyloid plaques, which are key therapeutic strategies in Alzheimer's disease research.

The following table summarizes key findings from research on related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine derivatives in the context of neurological disorders.

Compound ClassTherapeutic TargetKey Research Findings
Substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanonesNeuroinflammation, Oxidative StressDemonstrated significant acute and chronic anti-inflammatory activity. Showed improved amnesic performance and neuroprotective effects in an animal model of Alzheimer's disease.
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine HybridsAmyloid-beta (Aβ) AggregationInvestigated for the ability to inhibit the formation of and dissociate pre-existing Aβ amyloid plaques in the brain.

Other Emerging Therapeutic Areas

The imidazo[1,2-a]pyrazine scaffold is a versatile platform that has been explored for a multitude of therapeutic applications beyond neurological disorders. These investigations have revealed potential activities in oncology, infectious diseases, and inflammatory conditions.

Anticancer Research: A significant body of research has focused on the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell growth and survival.

PI3K/mTOR Inhibition: The PI3K-Akt-mTOR signaling pathway is frequently overactive in many human cancers, making it a prime target for anticancer drug development. A function-oriented synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives led to the discovery of a compound with potent dual inhibitory activity against PI3Kα and mTOR drugbank.com. This compound exhibited significant anti-tumor activity both in vitro and in vivo, highlighting its potential as a targeted cancer therapeutic drugbank.com.

Aurora Kinase Inhibition: Aurora kinases are key regulators of cell division, and their overexpression is common in various cancers. Novel and potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been synthesized and their structure-activity relationships have been studied nih.gov.

c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase are drivers in several cancers, including gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of c-KIT, showing excellent potency in the nanomolar range and selectivity against a wide panel of kinases nih.govnih.govresearchgate.net.

ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is involved in the innate immune response to cancer. Imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ENPP1, suggesting their potential in cancer immunotherapy by enhancing the anti-tumor immune response.

Anti-inflammatory and Antioxidant Research: The anti-inflammatory properties of this class of compounds are also a subject of investigation. Derivatives of imidazo[1,2-a]pyrazines have been shown to possess anti-inflammatory and antioxidant activities . For example, a series of these derivatives were synthesized and evaluated for their ability to scavenge free radicals, with several compounds showing promising antioxidant effects .

Antimicrobial Research: The potential of imidazo[1,2-a]pyrazine derivatives as antimicrobial agents has also been explored. Studies have reported the synthesis of these compounds and their evaluation for antibacterial and antifungal activities .

The following table provides a summary of the diverse therapeutic areas being explored for imidazo[1,2-a]pyrazine and related derivatives.

Therapeutic AreaSpecific Target/MechanismInvestigated Compound Class
Oncology PI3K/mTOR InhibitionImidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives drugbank.com
Aurora Kinase InhibitionImidazo[1,2-a]pyrazine-based inhibitors nih.gov
c-KIT Inhibition4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives nih.govnih.govresearchgate.net
ENPP1 Inhibition (Cancer Immunotherapy)Imidazo[1,2-a]pyrazine derivatives
Inflammation General Anti-inflammatory ActivityImidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine derivatives
Oxidative Stress Free Radical ScavengingImidazo[1,2-a]pyrazine derivatives
Infectious Diseases Antibacterial and Antifungal ActivityImidazo[1,2-a]pyrazine derivatives

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map out its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Detailed analysis of related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) scaffolds in various research contexts demonstrates the utility of these methods. For instance, the characterization of novel imidazo[1,2-a]pyridine-appended chalcones and other derivatives consistently relies on ¹H NMR, ¹³C NMR, and often two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and carbon signals.

While specific, publicly available experimental data for this compound is limited, the expected ¹H NMR spectrum would show distinct signals for the protons on the pyrazine (B50134) and imidazole (B134444) rings, as well as a characteristic singlet for the methyl protons of the ethanone (B97240) group. The chemical shifts and coupling constants of the aromatic protons would be critical in confirming the substitution pattern on the bicyclic core.

Interactive Data Table: Predicted NMR Shifts Note: This table represents predicted chemical shifts based on the analysis of similar compounds. Actual experimental values may vary.

¹H NMR (Proton)
Predicted Shift (ppm) Multiplicity Integration Assignment
~9.1 Doublet 1H Pyrazine Ring H
~8.5 Singlet 1H Imidazole Ring H
~8.2 Doublet 1H Pyrazine Ring H
~7.9 Doublet of Doublets 1H Pyrazine Ring H

¹³C NMR (Carbon)

Predicted Shift (ppm) Assignment
~190 Carbonyl C=O
~145 Pyrazine Ring C
~142 Pyrazine Ring C
~135 Imidazole Ring C
~130 Imidazole Ring C
~128 Pyrazine Ring C
~118 Pyrazine Ring C

Mass Spectrometry (LC-MS, HRMS, ESI-TOF MS)

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to analyze reaction products. For high-accuracy mass measurements, High-Resolution Mass Spectrometry (HRMS) is employed, often using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. This provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. The synthesis of various imidazo[1,2-a]pyridine and related heterocyclic derivatives is typically verified using HRMS to confirm that the desired product has been obtained mdpi.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group of the ketone, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would correspond to C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic core.

Chromatographic Techniques for Purity and Analysis

Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a UV detector, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration. This allows for a quantitative assessment of purity, which is often required to be greater than 95% for compounds used in biological screening and further development nih.gov.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. For the synthesis of this compound, TLC would be used to determine when the starting materials have been consumed and the product has formed. By comparing the retention factor (Rf) of the product spot to those of the starting materials, chemists can quickly gauge the reaction's status. It is also a valuable tool for identifying the appropriate solvent system for purification by column chromatography.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a compound's chemical reactivity, physical properties, and biological interactions.

For the imidazo[1,2-a]pyrazine class of compounds, X-ray crystallography has been instrumental in confirming molecular geometries and understanding intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound is not extensively available in the public domain, studies on closely related derivatives highlight the utility of this technique.

For instance, the structure of 3-(4-methoxyphenyl)-1-phenylbenzo nih.govnih.govimidazo[1,2-a]-pyridine, a related fused imidazo-heterocycle, was authenticated by single-crystal X-ray analysis. nih.gov The study revealed a monoclinic crystal system with a P121/n1 space group. nih.gov Such analyses confirm the planarity of the fused ring system and describe the orientation of substituent groups, which is crucial for structure-activity relationship (SAR) studies. nih.gov The data obtained from these experiments, including unit cell dimensions, atomic coordinates, and displacement parameters, serve as a crucial reference for computational modeling and drug design efforts.

Table 1: Illustrative Crystallographic Data for a Related Fused Imidazo[1,2-a]pyridine Derivative

Parameter Value
CCDC Number 1921596
Empirical Formula C22H16N2O
Crystal System Monoclinic
Space Group P121/n1
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Note: Specific unit cell parameters (a, b, c, β, Volume) for CCDC 1921596 are available through the Cambridge Crystallographic Data Centre. This data is presented as an example of the type of information obtained for this class of compounds.

Photophysical Properties and Applications (e.g., Fluorescent Probes)

The imidazo[1,2-a]pyrazine scaffold is recognized for its inherent fluorescence, a property stemming from its rigid, π-conjugated bicyclic structure. This has led to significant research into the photophysical characteristics of its derivatives and their potential applications as fluorescent probes for chemical sensing and biological imaging.

Derivatives of the parent imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine systems often exhibit fluorescence in the visible spectrum. rsc.orgrsc.org The specific photophysical properties, such as the absorption (excitation) and emission maxima, quantum yield (a measure of fluorescence efficiency), and Stokes shift (the difference between excitation and emission maxima), are highly dependent on the nature and position of substituents on the heterocyclic core. rsc.org

Recent studies have focused on synthesizing novel imidazo[1,2-a]pyrazine derivatives and characterizing their photophysical behavior. For example, a series of newly synthesized derivatives were shown to be fluorescent, with their absorbance and emission characteristics being significantly influenced by the functional groups attached to the aryl ring at the 2-position. rsc.org In one instance, an imidazo[1,2-a]pyrazine derivative was found to have a maximum emission at approximately 850 nm in acetonitrile. rsc.org The large Stokes shifts often observed in these compounds are advantageous for fluorescence-based applications as they minimize self-quenching and reduce spectral overlap.

The tunability of their fluorescent properties makes these compounds excellent candidates for the development of chemosensors. Researchers have successfully designed and synthesized imidazo[1,2-a]pyridine-based fluorescent probes that exhibit high sensitivity and selectivity for detecting metal ions such as Fe³⁺ and Hg²⁺ in aqueous environments and within living cells. nih.govrsc.org These probes often work via a "turn-on" or "turn-off" mechanism, where the fluorescence intensity is either enhanced or quenched upon binding to the target analyte. rsc.org The development of such probes is a testament to the versatility of the imidazo[1,2-a]pyrazine scaffold in the field of analytical and materials science. researchgate.net

Table 2: Photophysical Data for Selected Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

Compound Solvent Excitation Max (λex, nm) Emission Max (λem, nm) Stokes Shift (nm) Application Ref
Derivative 10i Acetonitrile Not Specified ~850 Not Specified N/A rsc.org
Probe 5 Aqueous-Alcoholic Not Specified Not Specified Not Specified Fluorescent sensor for Fe³⁺ and Hg²⁺ nih.govrsc.org

Note: This table presents data for derivatives of the core scaffold to illustrate the range of photophysical properties observed in this compound class.

Future Directions and Research Opportunities

Development of Novel Imidazo[1,2-a]pyrazine (B1224502) Analogs with Improved Potency and Selectivity

A primary focus of future research is the rational design and synthesis of new imidazo[1,2-a]pyrazine derivatives with enhanced biological activity and target specificity. rsc.org Strategies for achieving this involve structural optimization and the exploration of structure-activity relationships (SAR). nih.gov

Key approaches include:

Substitution Pattern Modification: Research has shown that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine ring significantly influence biological activity. tsijournals.com For instance, one study redesigned the imidazo[1,2-a]pyrazine template based on preliminary data to improve its anticancer effects. nih.gov Another effort focused on a series of 6-substituted imidazo[1,2-a]pyrazines, synthesized via palladium-catalyzed carbonylation, which proved to be potent inhibitors of the gastric H+/K+-ATPase. nih.gov

Ring Fusion and Scaffold Hopping: Through structural optimization and ring fusion strategies, novel derivatives have been designed as potential tubulin polymerization inhibitors with potent anti-proliferative activities against various cancer cell lines. nih.gov In cases where the imidazo[1,2-a]pyrazine core led to poor pharmacokinetic properties, isosteric replacements like the pyrazolo[1,5-c]pyrimidine (B12974108) scaffold have been investigated and shown promise. nih.gov

Target-Specific Design: Structure-based design has been successfully employed to develop selective inhibitors for specific targets. For example, co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided insights that led to the design of potent and highly selective Aurora-A inhibitors. plu.mxresearchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyrazine Analogs
Scaffold/Derivative ClassTarget/ActivityKey SAR FindingsReference
8-Substituted Imidazo[1,2-a]pyrazinesAMPA Receptor ModulationSubstitution with cyclic amines like 4-fluoropiperidine (B2509456) maintained or improved potency. nih.gov
Imidazo[1,2-a]pyrazine Series (10a–m)Anticancer ActivityThe presence of a tert-butylamine (B42293) group (compound 10b) showed good IC50 values against multiple cancer cell lines (Hep-2, HepG2, MCF-7, A375). rsc.org rsc.orgrsc.org
Imidazo[1,2-a]pyridine (B132010) Series (12a–l)Anticancer ActivityThis series was generally more potent than the corresponding imidazo[1,2-a]pyrazine series. Compound 12b showed the most substantial anticancer effects. rsc.orgresearchgate.net rsc.orgresearchgate.net
6-Substituted Imidazo[1,2-a]pyrazinesH+/K+-ATPase InhibitionPalladium-catalyzed amino- or alkoxycarbonylation at the 6-position yielded potent inhibitors. nih.gov

Exploration of New Therapeutic Targets for 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone and its Derivatives

The broad biological profile of the imidazo[1,2-a]pyrazine core suggests that its therapeutic potential is not limited to currently identified targets. researchgate.nettsijournals.com Future research should focus on screening this compound and its derivatives against a wider range of biological targets to uncover new therapeutic applications.

Potential new areas of exploration include:

Antiviral Applications: A phenotypic screening identified an imidazo[1,2-a]pyrazine derivative, A4, as a potent and broad-spectrum anti-influenza agent that targets the viral nucleoprotein (NP). nih.govacs.org Given that these derivatives were initially designed as HIV reverse transcriptase inhibitors, further investigation into their efficacy against other viruses is warranted. nih.govnih.gov

Wnt/β-catenin Signaling Pathway: Certain imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often deregulated in cancers. nih.gov This suggests a potential role for imidazo[1,2-a]pyrazine compounds in targeting Wnt-driven diseases. nih.gov

Kinase Inhibition: Beyond Aurora kinases, the scaffold could be effective against other kinases implicated in disease. Imidazo[1,2-b]pyridazine, a related scaffold, has shown inhibitory activity against BCL-ABL kinase and VEGF Receptor 2 kinase. researchgate.net

Neurodegenerative Diseases: Imidazopyridines, which are structurally related, are used for central nervous system disorders and have shown affinity for human β-amyloid plaques, suggesting a potential application in Alzheimer's disease. bio-conferences.org

Antiparasitic and Antimicrobial Activity: The core structure is present in compounds with a wide range of biological activities, including antituberculosis, antimalarial, antileishmanial, antibacterial, and antifungal properties. researchgate.netnih.gov

Combination Therapies involving Imidazo[1,2-a]pyrazine Compounds

Combining imidazo[1,2-a]pyrazine-based compounds with existing therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses.

Future research in this area could focus on:

Oncology: In cancer treatment, a critical concern is the development of resistance to multi-drug chemotherapy. rsc.org Combining a novel imidazo[1,2-a]pyrazine derivative targeting a specific pathway (e.g., tubulin dynamics or a particular kinase) with a standard cytotoxic agent could create a synergistic effect, leading to better patient outcomes. nih.govrsc.org

Infectious Diseases: A study on antifungal efficacy demonstrated synergistic interactions between four 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids and the conventional antifungal drug itraconazole (B105839) against pathogenic Sporothrix species. nih.gov This finding highlights the potential of these compounds to overcome itraconazole resistance and serve as part of a combination therapy for sporotrichosis. nih.gov This approach could be extended to other infectious diseases where drug resistance is a major challenge.

Addressing Challenges in Drug Development (e.g., Pharmacokinetic Properties, Toxicity, Drug Resistance)

Despite the therapeutic potential of imidazo[1,2-a]pyrazine derivatives, several challenges in drug development must be addressed to translate these compounds into clinical candidates.

Pharmacokinetic (PK) Properties: A significant hurdle for some imidazo[1,2-a]pyrazine series has been poor pharmacokinetic profiles, including high in vivo clearance. nih.gov One successful strategy to mitigate this was the replacement of the imidazo[1,2-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine scaffold, which resulted in improved metabolic stability and lower efflux ratios. nih.gov Future work should continue to explore such bioisosteric replacements and other medicinal chemistry strategies to optimize absorption, distribution, metabolism, and excretion (ADME) properties. One derivative, A4, identified as an anti-influenza agent, exhibited high human plasma metabolic stability, indicating that favorable PK properties are achievable within this class. nih.gov

Toxicity: While many derivatives show low cytotoxicity against normal cells, some exhibit toxicity at higher concentrations. tsijournals.comrsc.orgresearchgate.net For example, an in-vivo acute toxicity study of certain imidazo-based heterocyclic derivatives indicated significant toxicity at doses of 1000 mg/kg or higher, causing hepatic damage. researchgate.netnih.gov Thorough toxicological evaluation is crucial, and efforts should be directed at designing analogs with a wider therapeutic window by minimizing off-target effects.

Drug Resistance: As with any therapeutic agent, the potential for acquired resistance is a concern. rsc.org Research should prospectively investigate potential resistance mechanisms to imidazo[1,2-a]pyrazine-based drugs. This could involve long-term cell culture studies to select for resistant clones and subsequent genomic or proteomic analysis to identify the molecular changes responsible. Understanding these mechanisms will be vital for designing second-generation inhibitors and effective combination therapies.

Table 2: Key Drug Development Challenges and Potential Solutions
ChallengeObservationPotential Solution / Future DirectionReference
PharmacokineticsSome imidazo[1,2-a]pyrazine series suffer from high clearance and Pgp-mediated efflux.Core replacement with isosteric scaffolds (e.g., pyrazolo[1,5-c]pyrimidine); structural modifications to improve metabolic stability. nih.gov
ToxicityHigh doses (≥ 1000 mg/kg) of some imidazo-based derivatives caused hepatic damage in vivo.Design of more selective analogs to minimize off-target effects; comprehensive in vitro and in vivo toxicological profiling early in development. researchgate.netnih.gov
Drug ResistanceA general concern for targeted therapies, particularly in oncology and infectious diseases.Proactive investigation of resistance mechanisms; development of combination therapies to target multiple pathways simultaneously. rsc.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyrazine Research

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of imidazo[1,2-a]pyrazine-based drug candidates.

Future applications in this domain include:

De Novo Drug Design: Deep generative models can be used to design novel imidazo[1,2-a]pyrazine derivatives with desired properties. In a related study, a deep generative model was utilized to create a scaffold-focused library of benzimidazole-pyrazine derivatives, leading to the identification of potential selective A2B adenosine (B11128) receptor (A2BAR) antagonists. tandfonline.comnih.gov This scaffold-based protocol can be adapted to generate vast virtual libraries of novel imidazo[1,2-a]pyrazine compounds. tandfonline.com

Virtual Screening and Property Prediction: ML models can be trained to predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of newly designed compounds. nih.gov This allows for rapid in silico screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be enhanced using ML algorithms to build more accurate predictive models. These models help to elucidate the complex relationships between the chemical structure of imidazo[1,2-a]pyrazine analogs and their biological activity, guiding the rational design of more potent and selective molecules. researchgate.net

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space of imidazo[1,2-a]pyrazine derivatives to identify and refine the next generation of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and 1,3-diketones or α,β-unsaturated carbonyl derivatives. For example, refluxing pyridazine-3-amine with 3-chloropentane-2,4-dione in ethanol at 80°C for 24 hours yields imidazo[1,2-a]pyrazine derivatives, followed by purification via silica gel chromatography . Alternative routes include silver-catalyzed intramolecular aminooxygenation of propargylamines in acetonitrile, which avoids aqueous conditions .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer : Confirm the structure using:

  • 1H/13C NMR to identify proton environments (e.g., acetyl group protons at δ ~2.5–2.8 ppm) and carbon backbone .
  • IR spectroscopy to detect carbonyl stretches (C=O at ~1620–1680 cm⁻¹) .
  • HRMS for precise molecular mass determination (e.g., exact mass 223.0796 for the parent compound) .

Q. How can researchers optimize reaction conditions to minimize byproducts?

  • Methodological Answer : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. For example, microwave irradiation in diglyme solvent enhances yields in multi-component reactions involving aminonitriles and ketones . Additionally, column chromatography with gradients of ethyl acetate/hexanes (e.g., 80:20) effectively separates byproducts .

Advanced Research Questions

Q. What strategies address low yields in halogenation or sulfonation of this compound derivatives?

  • Methodological Answer :

  • For chlorination , use Palau’s chlor (ClSO₂NCO) under nitrogen at 20–25°C to selectively target the imidazo[1,2-a]pyrazine ring’s C3 position. Monitor progress via TLC and adjust stoichiometry to avoid over-halogenation .
  • For sulfonation , sodium ethanethiolate in THF at 0°C ensures controlled substitution, followed by oxidation with m-CPBA to sulfonyl derivatives .

Q. How can computational methods guide the design of bioactive derivatives?

  • Methodological Answer : Perform molecular docking studies to predict interactions with target proteins (e.g., DDR1 kinase). Use software like AutoDock Vina to model binding affinities of 3′-substituted imidazo[1,2-a]pyrazine carboxamides, prioritizing derivatives with hydrogen-bonding motifs to catalytic lysine residues . Validate predictions with in vitro kinase assays using recombinant proteins .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:

  • If a derivative shows anti-cancer activity in one study but not another, test cytotoxicity against a panel of cell lines (e.g., HepG2, MCF-7) under standardized conditions .
  • Compare metabolic stability using liver microsomes to rule out pharmacokinetic discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.